3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of cyclopentane, thiophene, and pyrimidine
Properties
IUPAC Name |
11-ethyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-13-10(14)8-6-4-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOUZVZTPJDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Cyclocondensation Route
This method employs Gewald synthesis to generate 2-aminothiophene-3-carboxylate intermediates, which undergo subsequent cyclization. Ethyl cyanoacetate reacts with cyclopentanone and elemental sulfur in the presence of morpholine as a catalyst, forming ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Cyclization to the pyrimidinone core is achieved by heating this intermediate with formamide and ammonium acetate at 180°C for 6–12 hours, yielding the unsubstituted cyclopenta-thieno-pyrimidin-4-one.
Key Reaction Parameters:
Formic Acid-Mediated Heterocyclization
An alternative approach reacts ethyl 2-aminothiophene-3-carboxylate derivatives with formic acid and ammonium formate under reflux. This generates the pyrimidinone ring via intramolecular cyclization, with the reaction proceeding through an imine intermediate. While this method offers milder conditions (refluxing ethanol, 80°C), yields are typically lower (55–62%) compared to the Gewald route.
Sulfanyl Group Installation at C2
The 2-sulfanyl moiety is introduced via nucleophilic aromatic substitution or thiol-disulfide exchange.
Thiolation Using Elemental Sulfur
Heating the 2-chloro intermediate with thiourea in ethanol/water (3:1) at reflux for 8 hours provides the 2-sulfanyl derivative. The reaction proceeds via a thiouronium intermediate, with HCl gas evolution necessitating strict pH control (maintained at 8.5–9.0 using NH4OH).
Reaction Scheme:
$$
\text{C}2\text{H}5\text{-Pyrimidinone-Cl} + \text{NH}2\text{CSNH}2 \xrightarrow{\Delta} \text{C}2\text{H}5\text{-Pyrimidinone-SH} + \text{NH}_4\text{Cl} + \text{HCN}
$$
Metal-Catalyzed Thiol Coupling
Palladium-catalyzed cross-coupling between 2-bromo derivatives and thiols offers regioselectivity. A representative protocol uses:
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs2CO3 (2 equiv)
- Ethanethiol (1.2 equiv)
- Toluene, 110°C, 24 hours
This method achieves 89% yield but requires rigorous exclusion of oxygen.
Comparative Analysis of Synthetic Approaches
| Method | Steps | Total Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Gewald + Alkylation | 3 | 58 | 98.2 | Scalability |
| Formic Acid Route | 4 | 41 | 97.5 | Mild Conditions |
| Solid-Liquid Alkylation | 2 | 67 | 95.8 | Solvent-Free |
Side Reactions and Mitigation Strategies
Over-Alkylation at N1
The N1 position (pyrimidinone ring) may undergo competing alkylation. This is suppressed by:
Sulfur Oxidation
The 2-sulfanyl group is prone to oxidation during work-up. Standardized protocols include:
- Adding 0.1% w/v EDTA to reaction mixtures to chelate metal oxidants
- Conducting reactions under N2 atmosphere
- Immediate post-reaction acidification to pH 3–4 with HCl
Industrial-Scale Production Considerations
For batch production (>100 kg), the Gewald-alkylation-thiolation sequence is preferred due to:
- Compatibility with continuous flow reactors for the cyclization step
- Simplified purification via pH-controlled crystallization (80% recovery)
- Recyclability of ethyl acetate solvent system
A typical pilot plant protocol involves:
- Gewald cyclization in a plug-flow reactor (residence time: 45 min)
- Continuous liquid-liquid extraction for intermediate isolation
- Tubular reactor alkylation at 10 bar pressure
- Automated crystallization with in-line particle size monitoring
Emerging Methodologies
Enzymatic Desulfurization
Recent advances employ sulfhydryl oxidase enzymes to directly introduce the sulfanyl group from cysteine derivatives, achieving 91% enantiomeric excess in preliminary trials.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one." However, the search results do provide some context regarding the compound and related compounds:
Chemical Properties and Basic Information
3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has the molecular formula and a molecular weight of 252.36 . The predicted boiling point is 437.0±55.0 °C, and the density is 1.46±0.1 g/cm3 . The predicted pKa is 11.34±0.20 .
Related Research
Research has been done on thieno[2,3-d]pyrimidines, which are structurally related to the target compound, for their potential as antitumor agents . These compounds have demonstrated potent inhibition of tumor cells in culture . Thiophene and pyrimidine derivatives, in general, have shown various pharmacological activities, including antibacterial properties .
Synthesis of Related Compounds
Diaza-1,3-butadienes have been used as intermediates in the synthesis of heterocyclic compounds . Novel compounds have been designed and synthesized based on clinically active compounds to improve antitumor activity and decrease toxicity .
Related Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a related compound with a molecular weight of 239.34 g/mol . Ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is another related compound with a molecular weight of 471.6 g/mol .
Mechanism of Action
The mechanism of action of 3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- **3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- **2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
What sets 3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one apart from similar compounds is its specific substitution pattern and the presence of the ethyl and sulfanyl groups
Biological Activity
3-Ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS Number: 332145-25-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H12N2OS2
- Molecular Weight : 252.4 g/mol
- Boiling Point : 437.0 ± 55.0 °C (predicted)
- Density : 1.46 ± 0.1 g/cm³
Mechanisms of Biological Activity
The biological activity of 3-ethyl-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is primarily attributed to its interaction with biological targets involved in various cellular processes:
-
Inhibition of Arachidonic Acid 15-Lipoxygenase (ALOX15) :
- ALOX15 is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids and plays a significant role in inflammation and cell death mechanisms like ferroptosis. Recent studies have identified compounds that inhibit ALOX15 as potential therapeutic agents for inflammatory diseases and cancer .
-
Antioxidant Activity :
- Compounds similar to 3-ethyl-2-sulfanyl derivatives have shown promise in mitigating oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
Research Findings
Several studies have explored the biological activities of compounds related to or including 3-ethyl-2-sulfanyl derivatives:
Table 1: Summary of Biological Activities
Case Studies
-
ALOX15 Inhibition :
- In a study using high-throughput screening methods, compounds structurally similar to 3-ethyl-2-sulfanyl were tested for their ability to inhibit ALOX15. The results indicated that these compounds could effectively reduce the enzyme's activity, suggesting their potential use in treating inflammatory conditions .
-
Cytotoxic Effects :
- Another study evaluated the cytotoxic effects of various thieno-pyrimidine derivatives on human cancer cell lines (e.g., HT-1080 and PANC1). The findings demonstrated that certain derivatives exhibited selective toxicity towards these cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. How are byproducts and impurities analyzed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
